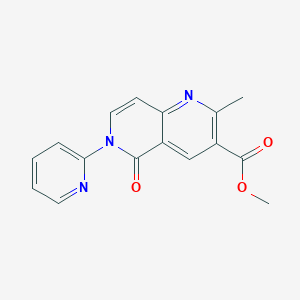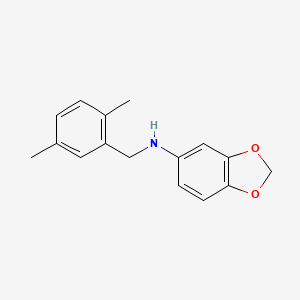
2-(3-iodophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-iodophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is a chemical compound that belongs to the class of esters. It is also known as a ketoester, which is a type of organic compound that contains a carbonyl group (C=O) and an ester group (RCOOR'). This compound has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(3-iodophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development.
Biochemical and Physiological Effects
Studies have shown that 2-(3-iodophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate can affect various biochemical and physiological processes in cells. For example, it has been reported to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. The compound has also been shown to induce oxidative stress in cells, which can cause damage to cellular components such as proteins, lipids, and DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-iodophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate in lab experiments is its high purity and good yields obtained from the synthesis method. This makes it a reliable compound for use in various assays and experiments. However, one limitation is the lack of understanding of its mechanism of action, which can hinder its potential applications in the future.
Direcciones Futuras
There are several future directions for research on 2-(3-iodophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. One area of interest is the development of new anticancer drugs based on the compound's structure and activity. This may involve modifying the compound to enhance its potency and selectivity towards cancer cells. Another direction is the investigation of the compound's potential applications in material science, such as the development of new polymers and coatings. Finally, further research is needed to fully understand the compound's mechanism of action and its effects on various cellular processes.
Métodos De Síntesis
The synthesis of 2-(3-iodophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate involves the reaction of 3-iodobenzoic acid with ethyl acetoacetate in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as sodium hydride to yield the final product. This method has been reported to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
2-(3-iodophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
[2-(3-iodophenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IO4/c1-13-5-7-14(8-6-13)17(21)9-10-19(23)24-12-18(22)15-3-2-4-16(20)11-15/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSPJIBVTQHGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5147350.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5147352.png)
![benzyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5147357.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(4-pyridinylthio)acetamide](/img/structure/B5147382.png)
![dimethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5147396.png)
![2-(benzylthio)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5147402.png)


![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-6-ethoxyphenol](/img/structure/B5147421.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![methyl 4-[5-methyl-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B5147438.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5147457.png)